2,5-Dichlorobenzoic acid

Description

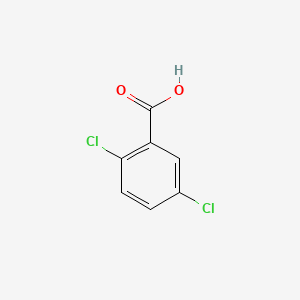

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTQYSFCFOGITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024978 | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dichlorobenzoic acid appears as needles (from water) or white powder. (NTP, 1992), Solid; [CAMEO] White to beige powder; [Acros Organics MSDS] | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

574 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000447 [mmHg] | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

50-79-3, 35915-19-6 | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4(or 2,5)-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7CMR0GSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

304 to 309 °F (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorobenzoic Acid

This guide offers a comprehensive technical overview of 2,5-Dichlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior, synthesis, and applications.

Introduction: The Molecular Profile of this compound

This compound is a halogenated aromatic carboxylic acid characterized by a benzene ring substituted with a carboxylic acid group at position 1 and two chlorine atoms at positions 2 and 5.[1] This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various industrial syntheses, particularly in the agrochemical and pharmaceutical sectors.[2][3] At room temperature, it exists as a white to off-white or beige crystalline solid or powder with no significant odor.[1][4]

The presence of the electron-withdrawing carboxylic acid group and the two chlorine atoms significantly influences the electron density of the benzene ring, impacting its reactivity and acidity. This molecular architecture is the foundation for its utility as a building block in the synthesis of more complex molecules.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development. These properties are crucial for quality control, reaction monitoring, and structural elucidation of its derivatives.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents for reactions and recrystallization, as well as for predicting its behavior in various physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O₂ | [5] |

| Molecular Weight | 191.01 g/mol | [5] |

| Appearance | Needles (from water) or white/beige powder | [4][5] |

| Melting Point | 151-157 °C | [4][6] |

| Boiling Point | 301 °C at 760 mmHg | [4][6] |

| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 19°C); soluble in ethanol, ether, and hot water. | [1][6][7] |

| pKa | 2.51 ± 0.25 (Predicted) | [6] |

| Vapor Pressure | 0.000447 mmHg | [5] |

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail its characteristic spectral signatures.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. Due to the substitution pattern, a characteristic set of signals in the aromatic region is expected.[5]

-

¹³C NMR: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms. The spectrum will show distinct signals for the carboxylic acid carbon, the two carbons bonded to chlorine, and the other aromatic carbons.[8][9]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-Cl stretching vibrations.[5][10]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of two chlorine atoms.[5][11]

Synthesis and Reactivity

The synthesis and reactivity of this compound are central to its role as a chemical intermediate. Understanding these aspects allows for the strategic design of synthetic pathways for target molecules.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

A common laboratory and industrial method involves the oxidation of 2,5-dichlorotoluene using strong oxidizing agents such as potassium permanganate or chromic acid.[1][12] This reaction directly converts the methyl group to a carboxylic acid group.

Experimental Protocol: Oxidation of 2,5-Dichlorotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-dichlorotoluene and a suitable solvent (e.g., water, pyridine).

-

Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred mixture. The addition should be controlled to manage the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.

-

Workup: Cool the mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from hot water or an appropriate organic solvent to obtain the pure acid.[6]

Direct chlorination of benzoic acid can also yield this compound. This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride, to facilitate the electrophilic aromatic substitution.[1] Careful control of reaction conditions is necessary to achieve the desired disubstitution pattern.[1]

Another synthetic route involves the reaction of p-dichlorobenzene with phosgene to form 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to the carboxylic acid.[6][13]

Workflow for Synthesis via Phosgene Method

Caption: Synthesis of this compound from p-dichlorobenzene.

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functionality and the substituted aromatic ring.

As a typical carboxylic acid, it undergoes reactions such as:

-

Neutralization: It reacts with bases to form salts and water. This reaction is often exothermic.[5][14]

-

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. For example, reaction with methanol yields this compound methyl ester.[15]

-

Amidation: It can be converted to amides through reaction with amines, typically after activation to an acid chloride or with the use of coupling agents.

The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group deactivates the ring towards further electrophilic aromatic substitution. However, reactions can still occur under specific conditions.

Carboxylic acids, in general, can react with a variety of reagents. They can react with:

-

Active metals to produce hydrogen gas and a metal salt.[14]

-

Diazo compounds, dithiocarbamates, isocyanates, mercaptans, nitrides, and sulfides to produce flammable and/or toxic gases and heat.[5][6]

-

Sulfites, nitrites, and thiosulfates, which can also generate toxic gases and heat.[5][6]

-

Carbonates and bicarbonates to produce carbon dioxide gas and heat.[5][6]

Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of various commercially important compounds.

Pharmaceutical Intermediate

It serves as a crucial intermediate in the production of active pharmaceutical ingredients (APIs).[2][3] Its structure can be incorporated into larger molecules to modulate their biological activity, solubility, and other pharmacokinetic properties.

Agrochemical Synthesis

A primary application of this compound is in the synthesis of herbicides.[2][6][16] For instance, it is a precursor to the herbicide chloramben.[6] The specific substitution pattern is often essential for the herbicidal activity of the final product.

Logical Relationship of Applications

Caption: Key applications of this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][17]

Handling and Personal Protective Equipment (PPE)

-

Handling: Use only in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[4][18]

-

PPE: Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[4][18] In case of insufficient ventilation, wear a suitable respiratory mask.[18]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[18]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Ingestion: Clean mouth with water and seek medical attention.[4]

Storage

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed when not in use.[17][18] It is stable under normal conditions.[4][17]

Incompatible Materials

Avoid contact with strong oxidizing agents.[4]

Hazardous Decomposition Products

Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

Conclusion

This compound is a versatile and important chemical intermediate with well-defined chemical and physical properties. Its synthesis and reactivity are well-understood, enabling its widespread use in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, and safe handling procedures is crucial for any researcher or scientist working with this compound. The information presented in this guide provides a solid foundation for its effective and safe utilization in a research and development setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 50-79-3 [m.chemicalbook.com]

- 7. This compound [chemister.ru]

- 8. This compound(50-79-3) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]

- 11. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]

- 12. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. This compound methyl ester [sitem.herts.ac.uk]

- 16. This compound | 50-79-3 [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

2,5-Dichlorobenzoic acid CAS number 50-79-3

An In-Depth Technical Guide to 2,5-Dichlorobenzoic Acid (CAS 50-79-3)

Executive Summary

This compound (CAS No. 50-79-3) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of commercially significant compounds.[1][2] Characterized by a benzene ring substituted with two chlorine atoms and a carboxylic acid group, its unique electronic and steric properties make it a versatile building block in the agrochemical, pharmaceutical, and specialty chemical industries.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis methodologies, key applications, metabolic fate, and analytical techniques.

Physicochemical and Spectroscopic Properties

This compound typically appears as a white to off-white crystalline solid or powder.[1][4] Its chemical structure, featuring electron-withdrawing chlorine atoms, significantly influences its acidity and reactivity. The compound is sparingly soluble in water but shows greater solubility in organic solvents like ethanol and ether.[1][5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50-79-3 | [4] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |

| Molecular Weight | 191.01 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder or needles | [1][4][5] |

| Melting Point | 151-154 °C | [5][7] |

| Boiling Point | 301 °C | [5][6] |

| Water Solubility | <0.1 g/100 mL at 19 °C; 0.8 g/L | [1][8][9] |

| pKa | 2.51 ± 0.25 (Predicted) | [8] |

| Vapor Pressure | 0.000447 mmHg | [4] |

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. Key spectral features are available in public databases such as PubChem, including Mass Spectrometry (GC-MS and MS-MS) and Infrared (IR) spectroscopy data.[4]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most prevalent methods involve the oxidation of a substituted toluene or the chlorination of a benzoic acid precursor.

Oxidation of 2,5-Dichlorotoluene

A common and efficient laboratory and industrial method involves the oxidation of 2,5-dichlorotoluene.[1][10] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are used to convert the methyl group to a carboxylic acid. The rationale for this approach lies in the stability of the benzene ring to oxidation under conditions that readily transform the alkyl side chain.

Caption: Oxidation pathway from 2,5-Dichlorotoluene.

Protocol 1: Synthesis via Oxidation of 2,5-Dichlorotoluene [10]

-

Dissolution: Dissolve 2,5-dichlorotoluene in a suitable solvent, such as an aqueous pyridine solution.

-

Oxidation: While stirring, add the oxidizing agent (e.g., potassium permanganate) portion-wise to the solution. Heat the mixture to 50-80°C and maintain this temperature for 3-6 hours to ensure the reaction goes to completion. The elevated temperature is necessary to overcome the activation energy of the C-H bonds of the methyl group.

-

Work-up: After the reaction, recover the organic solvent. Add water to the residue and filter the mixture while hot to remove manganese dioxide byproduct.

-

Acidification & Isolation: Acidify the filtrate with hydrochloric acid to a pH of 2. This protonates the carboxylate salt, causing the less soluble this compound to precipitate.

-

Purification: Cool the solution to induce crystallization. The resulting solid is collected by filtration and can be further purified by recrystallization from hot water.[8]

Chlorination of Benzoic Acid

Another approach is the direct chlorination of benzoic acid using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).[1] This method relies on electrophilic aromatic substitution. The carboxylic acid group is a meta-director; however, the reaction conditions can be controlled to favor the formation of the 2,5-dichloro isomer. This pathway is often complex, yielding a mixture of isomers that require careful purification.[1]

Core Applications in Research and Development

This compound's utility stems from its reactive carboxylic acid functional group and the influence of the chlorine substituents on the aromatic ring.

-

Agrochemicals: It is a vital precursor in the manufacture of herbicides.[2][3] For example, it is a key intermediate in the synthesis of Diclofop-methyl, a selective herbicide used for controlling grassy weeds.[11] Its structure contributes to the molecule's ability to inhibit critical enzymes in target plants.[1]

-

Pharmaceuticals: In drug development, it serves as a scaffold or intermediate for synthesizing active pharmaceutical ingredients (APIs).[2][3] Its derivatives are explored for various therapeutic applications, including as anti-ulcer agents.[11]

-

Organic Synthesis: As a versatile building block, it undergoes reactions typical of carboxylic acids, such as esterification and amidation, allowing for the creation of more complex molecules for materials science and specialty chemicals.[1][2]

-

Analytical Chemistry: High-purity this compound is used as a calibration standard in analytical methods.[5] It is particularly valuable in environmental studies for investigating the atmospheric degradation products of pollutants like biphenyls and polychlorinated biphenyls (PCBs).[7][12]

Metabolic and Degradation Pathways

The environmental fate of chlorinated aromatic compounds is a significant area of research. Microbial degradation is a primary mechanism for the breakdown of this compound in soil and water. Certain bacterial strains, such as Pseudomonas stutzeri and Pseudomonas sp. CPE2, can utilize it as their sole source of carbon and energy.[13][14]

The metabolic pathway is initiated by a dioxygenase enzyme. Specifically, a chlorobenzoate 1,2-dioxygenase catalyzes the conversion of this compound to 4-chlorocatechol, which is then further metabolized.[13][15] This enzymatic step requires molecular oxygen and a reducing agent like NADH.[13]

Caption: Key step in the microbial metabolism of this compound.

Toxicology and Safe Handling

This compound is classified as an irritant.[4] Exposure can cause irritation to the skin, eyes, and respiratory system.[1][16][17] Therefore, adherence to strict safety protocols is essential during handling.

Table 2: GHS Hazard Information and Safety Recommendations

| Category | Information | Source(s) |

| GHS Pictogram | Exclamation Mark | [17] |

| Signal Word | Warning | [9][17] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][17] |

| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, lab coat. Use in a well-ventilated area or with a respirator. | [16][17][18][19] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes.[16][17][18]Skin: Wash with plenty of soap and water.[16][17]Inhalation: Move person to fresh air.[16][17][18] | |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Store below +30°C. | [1][5][18] |

| Incompatibilities | Strong bases, oxidizing agents, and reducing agents. | [1][18] |

Current evidence does not classify this compound as a carcinogen.[1] However, as with many chemicals, its toxicological properties have not been exhaustively investigated, warranting cautious handling.[17][18]

Analytical Methodologies: Quantification in Biological Matrices

The quantification of this compound, particularly in biological samples like urine for exposure monitoring, is typically performed using chromatography coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique.[20]

Protocol 2: General Workflow for GC-MS Analysis in Urine [20]

-

Sample Preparation:

-

Collection: Collect a mid-stream urine sample in a sterile container.

-

Storage: For long-term storage, freeze samples at -20°C or lower to prevent degradation. It is advisable to create aliquots to minimize freeze-thaw cycles.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the acidic components, including this compound, from the complex urine matrix.

-

-

Derivatization: Convert the polar, non-volatile carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester). This step is crucial for successful GC analysis.

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) with a programmed temperature gradient to separate the analyte from other components.

-

Detection: The mass spectrometer detects and fragments the analyte, providing a characteristic mass spectrum for identification and a quantifiable signal for concentration measurement.

-

-

Quantification: Use a calibration curve prepared from certified reference standards of this compound to determine its concentration in the original sample.

Caption: General workflow for the analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 50-79-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 97% 50-79-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. This compound CAS#: 50-79-3 [m.chemicalbook.com]

- 9. This compound for synthesis 50-79-3 [sigmaaldrich.com]

- 10. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-dichlorobenzoic acid, a key chemical intermediate in the agrochemical and pharmaceutical industries. We will delve into its molecular structure, physicochemical properties, spectroscopic profile, synthesis, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Molecular and Physical Characteristics

This compound (DCBA) is a halogenated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, and two chlorine atoms at positions 2 and 5.[1][2] This substitution pattern dictates its chemical reactivity and physical properties.

The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the acidity of the carboxylic acid group.[2] The compound typically appears as a white to off-white or beige crystalline powder or as needle-like crystals when recrystallized from water.[1][3][4] It is stable under normal laboratory conditions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 50-79-3 | [1] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Melting Point | 151-154 °C | [3][5][6] |

| Boiling Point | 301 °C | [3][6] |

| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 19°C); soluble in hot water, ethanol, and ether. | [2][3][4][6] |

| pKa | 2.51 (Predicted) | [3] |

Molecular Structure and Spectroscopic Profile

A detailed understanding of the molecular structure of this compound is crucial for predicting its reactivity and interactions. While a definitive, publicly available crystal structure with bond lengths and angles was not identified in the surveyed literature, we can infer structural aspects from its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the electron-withdrawing chlorine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons. The positions of the chlorine substituents will cause characteristic shifts in the signals of the directly attached carbons and their neighbors.[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by several key absorption bands:[10][11][12]

-

O-H Stretch: A broad band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will appear in the region of 1680-1710 cm⁻¹.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[13] The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways include the loss of the carboxylic acid group and cleavage of the C-Cl bonds.

Synthesis and Manufacturing

This compound is primarily synthesized through the oxidation of 2,5-dichlorotoluene.[2][14] Another documented method involves the reaction of p-dichlorobenzene with phosgene to yield 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed.[4][15]

Experimental Protocol: Oxidation of 2,5-Dichlorotoluene

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound via the oxidation of 2,5-dichlorotoluene using potassium permanganate.

Diagram 1: Synthesis of this compound from 2,5-Dichlorotoluene

References

- 1. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 50-79-3 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]

- 8. This compound(50-79-3) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(50-79-3) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]

- 14. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 2,5-Dichlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dichlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a solubility profile that is critical for its application in organic synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the underlying physicochemical principles, theoretical frameworks for solubility prediction, and detailed experimental protocols for its determination. While quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to assess its solubility for their specific applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and various organic solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][2] |

| Molecular Weight | 191.01 g/mol | [1][2] |

| Melting Point | 151-154 °C | [2][3] |

| Appearance | White to off-white crystalline powder or needles | [1][4] |

| pKa | 2.51 (Predicted) | [3][4] |

| Water Solubility | Sparingly soluble (<0.1 g/100 mL at 19 °C) | [4] |

| CAS Number | 50-79-3 | [2] |

The presence of two electron-withdrawing chlorine atoms on the benzene ring influences the acidity of the carboxylic acid group and the overall polarity of the molecule. The crystalline nature of the solid, indicated by its relatively high melting point, suggests that significant energy is required to overcome the lattice energy for dissolution to occur.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.

The Role of Polarity and Hydrogen Bonding

This compound possesses both a nonpolar aromatic ring and a polar carboxylic acid group capable of acting as a hydrogen bond donor and acceptor. This dual nature dictates its solubility in various organic solvents.

-

Polar Protic Solvents (e.g., Alcohols like Methanol and Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to favorable solute-solvent interactions and generally good solubility.[5][6]

-

Polar Aprotic Solvents (e.g., Ketones like Acetone, Esters like Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. This results in significant solubility.[4]

-

Nonpolar Solvents (e.g., Aromatic hydrocarbons like Toluene, Aliphatic hydrocarbons like Heptane): The solubility in nonpolar solvents is expected to be lower. While the dichlorobenzene moiety can interact favorably with aromatic solvents through π-π stacking, the highly polar carboxylic acid group is less effectively solvated, limiting overall solubility.

The logical relationship for predicting solubility based on solvent and solute properties can be visualized as follows:

Caption: Predicted solubility based on solute-solvent interactions.

Temperature Dependence

The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility increases with temperature. This relationship can be described by the van't Hoff equation. For practical purposes in drug development and chemical synthesis, understanding the temperature-solubility profile is crucial for processes like crystallization.[7]

Quantitative Solubility Data: A Note on Availability

As of early 2026, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents at various temperatures is limited. The IUPAC-NIST Solubility Data Series is a valuable resource for substituted benzoic acids, however, specific data for the 2,5-dichloro isomer is not readily found within the currently indexed volumes.[8][9][10][11][12]

For illustrative purposes, Table 2 presents solubility data for the related compound, 2-chlorobenzoic acid, to demonstrate how such data is typically presented. It is crucial to note that this data should not be used as a direct substitute for this compound , but rather as a guide for the expected magnitudes and trends.

Table 2: Illustrative Solubility of 2-Chlorobenzoic Acid in Various Solvents (for comparison purposes only)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | 15 | 35.97 |

| Benzene | 26 | 2.02 |

| Diethyl Ether | 15 | 23.89 |

| Ethyl Acetate | 15 | 14.7 |

| Heptane | 79 | 2.64 |

| Water | 25 | 0.21 |

| Water | 100 | 4.03 |

| Source:[13] |

Given the lack of specific data, experimental determination is highly recommended for any application requiring precise solubility values.

Experimental Determination of Solubility

The equilibrium solubility of this compound can be reliably determined using the shake-flask method followed by a suitable analytical technique for concentration measurement.

Shake-Flask Method: A Step-by-Step Protocol

This method is considered the gold standard for determining equilibrium solubility.

Caption: Workflow for the shake-flask solubility determination method.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant, controlled temperature. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pipette. To ensure all solid particles are removed, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.

-

Analysis: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase used for HPLC). Determine the concentration of this compound in the diluted sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a common starting point. Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance.

-

Calculation: Using the measured concentration and the dilution factor, calculate the solubility of this compound in the original solvent. Express the results in appropriate units such as mg/mL, g/100 mL, or molarity.

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated into the experimental design:

-

Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change significantly after the chosen equilibration time (e.g., measure solubility at 24, 48, and 72 hours).

-

Solid State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

-

Reproducibility: All experiments should be performed in triplicate to assess the precision of the measurements.

Practical Applications in Drug Development and Synthesis

A comprehensive understanding of the solubility of this compound is paramount in several key areas:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is critical for achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: The temperature-dependent solubility profile is essential for developing efficient crystallization processes to purify this compound or its derivatives. By dissolving the compound in a suitable solvent at an elevated temperature and then cooling, highly pure crystals can be obtained.

-

Formulation Development: For pharmaceutical applications of derivatives of this compound, understanding the solubility of the parent compound can provide insights into the potential challenges and strategies for formulating the final drug product.

Conclusion

References

- 1. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 50-79-3 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound [chemister.ru]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. iupac.org [iupac.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. - UNT Digital Library [digital.library.unt.edu]

- 11. IUPAC-NIST Solubility Publication [srdata.nist.gov]

- 12. IUPAC-NIST solubility data series... preview & related info | Mendeley [mendeley.com]

- 13. 2-chlorobenzoic acid [chemister.ru]

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorobenzoic Acid: Melting and Boiling Point Determination

Abstract

2,5-Dichlorobenzoic acid (CAS No. 50-79-3) is a halogenated aromatic carboxylic acid pivotal in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility as a chemical intermediate necessitates a thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points. These thermal transition points are critical parameters that dictate purification methods, reaction conditions, and storage stability. This guide provides a comprehensive overview of the accepted values for the melting and boiling points of this compound, supported by a detailed exploration of the underlying principles and field-proven experimental protocols for their accurate determination. We delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating, thereby upholding the highest standards of scientific integrity.

Core Physicochemical Characteristics of this compound

This compound presents as a white to beige powder or needle-like crystals.[1][2] Its chemical structure, featuring a carboxylic acid group and two chlorine atoms on the benzene ring, governs its physical and chemical behavior. The precise determination of its thermal properties is essential for process optimization and quality control in a laboratory or industrial setting.

Below is a summary of the key physical and chemical properties for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O₂ | [3][4] |

| Molecular Weight | 191.01 g/mol | [3][4][5] |

| Appearance | White to beige powder or needle-like crystals | [1][2][4] |

| Melting Point | 151-154 °C (lit.) | [1][3][4][5] |

| 304-309 °F | [2][6] | |

| Boiling Point | 301 °C (lit.) | [1][5][7][8] |

| 574 °F at 760 mmHg | [2][6] | |

| Water Solubility | <0.1 g/100 mL at 19 °C; less than 1 mg/mL at 66°F | [2][5] |

| pKa | 2.51 | [1][3] |

| CAS Number | 50-79-3 | [1][3][4][5] |

Note: The slight variations in reported melting point ranges can be attributed to differences in sample purity and the specific methodology or heating rate used during analysis.

The Science of Phase Transitions: A Theoretical Framework

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition is typically sharp, occurring over a narrow range of 1-2°C.[9] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

A key principle in melting point analysis is the concept of melting point depression . The presence of soluble impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[9][10] This results in two observable effects: a lowering of the melting point and a broadening of the melting range (>3°C).[9] This phenomenon is the basis for using melting point as a sensitive indicator of compound purity and for the "mixed melting-point" technique to confirm the identity of an unknown compound.[9]

Experimental Protocol: High-Accuracy Melting Point Determination

The capillary method, using either a Thiele tube or a modern digital melting point apparatus, remains the gold standard for determining the melting point of a solid organic compound.

Causality and Experimental Rationale

The choice of a slow, controlled heating rate is the most critical parameter for accuracy. A rapid temperature ramp can cause a lag between the heat source, the thermometer, and the sample, leading to an erroneously high and broad melting range.[10] Using a finely powdered, dry sample packed tightly to a depth of 2-3 mm ensures uniform heat transfer throughout the material.

Detailed Step-by-Step Methodology

-

Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Thoroughly crush the crystals into a fine powder using a spatula. This ensures efficient and uniform packing.

-

Capillary Tube Loading: Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.

-

Sample Packing: Invert the tube and tap the sealed end gently on a hard surface, or drop it through a long glass tube, to pack the powder firmly into the bottom. The final packed sample height should be 2-3 mm.[11]

-

Apparatus Setup:

-

Digital Apparatus: Place the capillary tube into the designated slot in the melting point apparatus.

-

Thiele Tube: Secure the capillary tube to a thermometer with a small rubber band or wire, aligning the sample with the thermometer bulb.[10] Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is immersed.

-

-

Heating and Observation:

-

Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (e.g., to ~135°C).

-

Reduce the heating rate to 1-2°C per minute as you near the literature melting point. This slow ramp is crucial for thermal equilibrium and an accurate reading.

-

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of the solid melts completely.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow and fall within the 151-154°C window.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Experimental Protocol: Boiling Point Determination

Determining the boiling point of a high-boiling solid like this compound (301°C) presents significant challenges, most notably the potential for thermal decomposition. When heated strongly, it may emit toxic fumes of chlorine.[2][6] Therefore, this procedure must be conducted with extreme caution in a well-ventilated chemical fume hood.

Causality and Experimental Rationale

A standard distillation is often impractical for small research quantities. The reflux method provides a reliable alternative by creating a state of equilibrium between the boiling liquid and its vapor phase, allowing for an accurate temperature measurement.[12] This method requires a smaller amount of material and minimizes loss due to evaporation.

Detailed Step-by-Step Methodology

-

Apparatus Setup: Assemble a reflux apparatus in a chemical fume hood. This consists of a small round-bottom flask, a condenser fitted vertically, and a heat source (e.g., a heating mantle with sand).

-

Sample and Boiling Chips: Place a sufficient amount of this compound (e.g., 5-10 mL worth, once melted) and a few boiling chips or a magnetic stir bar into the flask. The boiling chips are essential to prevent bumping and ensure smooth boiling.

-

Heating: Gently heat the flask to melt the solid and then bring it to a steady boil. The vapor will rise into the condenser, cool, and drip back into the flask.

-

Temperature Measurement: Once the system is in a steady state of reflux (a "reflux ring" of condensing vapor is visible in the condenser), carefully insert a thermometer. The thermometer bulb should be positioned just below the side arm of the condenser, ensuring it is fully immersed in the vapor phase, not touching the glass walls.[12]

-

Equilibration and Recording: Allow the temperature reading to stabilize. This constant temperature, where the liquid and vapor are in equilibrium, is the boiling point. Record this temperature and the ambient atmospheric pressure.

-

Safety Shutdown: Once the measurement is complete, turn off the heat source and allow the apparatus to cool completely before disassembling.

Workflow for Boiling Point Determination (Reflux Method)

Caption: Workflow for boiling point determination via the reflux method.

Conclusion

The melting point (151-154 °C) and boiling point (301 °C) of this compound are defining thermochemical properties critical for its application in scientific research and chemical synthesis. While literature values provide an essential baseline, their experimental verification is a fundamental aspect of laboratory practice, serving as a primary indicator of purity and identity. The protocols detailed in this guide emphasize a methodical approach, grounded in the principles of thermal dynamics and experimental precision, to ensure the generation of reliable and reproducible data for this important chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound, 97% 50-79-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. haihangchem.com [haihangchem.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound [stenutz.eu]

- 8. This compound CAS#: 50-79-3 [m.chemicalbook.com]

- 9. athabascau.ca [athabascau.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Guide to 2,5-Dichlorobenzoic Acid

This technical guide provides an in-depth analysis of the spectral data for 2,5-dichlorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural features through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Introduction

This compound (C7H4Cl2O2, CAS No. 50-79-3) is a white crystalline solid.[1] Its utility in various synthetic pathways necessitates a thorough understanding of its chemical structure and purity, which can be unequivocally determined through a combination of spectroscopic techniques. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, providing not just the data, but also the rationale behind the spectral features and the experimental methodologies to obtain them.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is fundamental to understanding its spectral data. The presence of a carboxylic acid group and two chlorine atoms on the benzene ring gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, electron ionization (EI) is a common method.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if volatile enough.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound exhibits a characteristic pattern of peaks.

| m/z | Relative Intensity (%) | Assignment |

| 190 | ~60% | [M]+ (Molecular ion with ³⁵Cl₂) |

| 192 | ~40% | [M+2]+ (Isotope peak with one ³⁵Cl and one ³⁷Cl) |

| 194 | ~6% | [M+4]+ (Isotope peak with ³⁷Cl₂) |

| 173 | 100% | [[M-OH]]+ (Loss of hydroxyl radical) |

| 145 | ~30% | [[M-COOH]]+ (Loss of carboxyl group) |

| 110 | ~20% | [C₆H₃Cl]+ |

Data is compiled from representative spectra and may vary slightly based on instrumentation.

The molecular ion peak cluster at m/z 190, 192, and 194 is a definitive indicator of a molecule containing two chlorine atoms, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak at m/z 173 corresponds to the loss of a hydroxyl radical, a common fragmentation pathway for carboxylic acids.

References

2,5-Dichlorobenzoic acid environmental persistence

An In-depth Technical Guide on the Environmental Persistence of 2,5-Dichlorobenzoic Acid

Abstract

This compound (2,5-DCBA) is a halogenated aromatic carboxylic acid that enters the environment as a metabolite of certain herbicides and as a degradation byproduct of polychlorinated biphenyls (PCBs).[1] Its chemical structure, characterized by a stable benzene ring with two chlorine substituents, raises significant concerns regarding its environmental persistence and potential ecotoxicity. This technical guide provides a comprehensive analysis of the environmental fate of 2,5-DCBA, focusing on the intricate interplay between biotic and abiotic degradation processes. We delve into the microbial metabolic pathways responsible for its breakdown, detail the experimental methodologies required for its assessment, and summarize the current state of knowledge on its mobility and persistence. The central thesis of this guide is that while 2,5-DCBA is susceptible to microbial degradation under specific conditions, its persistence can be significant, warranting careful consideration in environmental risk assessments. We will explore the causality behind experimental designs for studying its degradation and provide actionable protocols for researchers in the field.

Introduction: The Environmental Significance of this compound

This compound (CAS 50-79-3) is a white crystalline solid with a molecular formula of C₇H₄Cl₂O₂.[2][3] Its presence in the environment is primarily anthropogenic. It is a known intermediate in the microbial degradation of the herbicide chloramben and can be formed during the breakdown of complex mixtures of PCBs.[1][4] The persistence of such chlorinated aromatic compounds is a critical area of environmental science. The chlorine atoms increase the molecule's recalcitrance to degradation by withdrawing electrons from the aromatic ring, making it less susceptible to electrophilic attack by microbial oxygenases. Understanding the persistence of 2,5-DCBA is therefore crucial for remediating contaminated sites and for developing new chemical entities, as regulatory bodies increasingly demand comprehensive environmental fate data.

Chemical and Physical Properties:

-

Molecular Weight: 191.01 g/mol [2]

-

Melting Point: 151-154 °C[2]

-

Boiling Point: ~301 °C

-

Water Solubility: Soluble.[5] While specific quantitative data is limited, its carboxylic acid functionality suggests pH-dependent solubility. Its solubility indicates a potential for mobility in aqueous environmental compartments.

Environmental Fate and Transport

The environmental fate of a chemical is dictated by its transport and transformation. For 2,5-DCBA, its water solubility suggests it will be mobile in soil and can potentially leach into groundwater, posing a risk to aquatic ecosystems and drinking water resources.[5][6]

Biotic Degradation (Biodegradation)

Biodegradation is the primary mechanism for the environmental breakdown of 2,5-DCBA. The process is highly dependent on the presence of suitably adapted microbial communities and conducive environmental conditions.

Numerous studies have successfully isolated bacteria capable of utilizing 2,5-DCBA as a sole source of carbon and energy. This is a critical finding, as it demonstrates the potential for complete mineralization of the compound to CO₂, H₂O, and chloride ions. Key microbial players include:

-

Pseudomonas species: Strains like Pseudomonas stutzeri KS25 and Pseudomonas aeruginosa JB2 have been isolated from contaminated soils and demonstrate the ability to completely dechlorinate 2,5-DCBA.[7][8]

-

Other Genera: Bacteria from genera including Bacillus, Corynebacterium, Enterobacter, Klebsiella, Citrobacter, and Neisseria have also been identified as resistant to and capable of degrading 2,5-DCBA to varying extents.[9] For instance, one study found that an Enterobacter strain could achieve 62% degradation.[9]

The isolation of these organisms typically involves enrichment culture techniques, where soil or water from a contaminated site is cultured in a minimal medium with 2,5-DCBA as the only carbon source. This process selects for microorganisms that have evolved the specific enzymatic machinery required to attack the chlorinated aromatic ring.

The aerobic degradation of chlorinated benzoic acids is typically initiated by a dioxygenase enzyme. This is a critical first step that destabilizes the aromatic ring. For 2,5-DCBA, the proposed pathway involves the following key steps:

-

Dioxygenation: A 2-halobenzoate-1,2-dioxygenase attacks the aromatic ring, incorporating two atoms of oxygen to form a dihydrodiol intermediate. This enzymatic choice is crucial; it dictates the subsequent steps and the nature of the metabolites.

-

Dehydrogenation: The unstable dihydrodiol is then acted upon by a dehydrogenase to form a substituted catechol (in this case, likely 4-chlorocatechol).[4]

-

Ring Cleavage: The resulting chlorocatechol is the substrate for another dioxygenase that cleaves the aromatic ring. This can occur via an ortho- or meta-cleavage pathway.[4][10] The choice of cleavage pathway is species-specific and determines the subsequent aliphatic intermediates.

-

Downstream Metabolism: The ring-cleavage products are channeled into central metabolic pathways, such as the Krebs cycle, ultimately yielding cell biomass and energy. The chlorine substituents are released as chloride ions.[7]

Caption: Proposed aerobic metabolic pathway for this compound.

Phytoremediation, which uses plant-bacteria associations, has shown promise for the degradation of chlorinated benzoic acids.[1] For example, Altai wild rye (Elymus angitus) inoculated with Pseudomonas strains R75 and CB35 reduced 2,5-DCBA levels in soil by 46%.[11] The plant's root system creates a favorable rhizosphere environment for the bacteria, enhancing their degradative activity. This symbiotic approach can be a cost-effective strategy for remediating large areas of low-level contamination.

Abiotic Degradation

Data on the abiotic degradation of 2,5-DCBA is notably scarce. Processes like photolysis (degradation by light) and chemical hydrolysis are generally not considered significant fate processes for related compounds like p-chlorobenzoic acid.[6] The stability of the carbon-chlorine bond and the benzene ring suggests that, in the absence of microbial activity, 2,5-DCBA would be highly persistent, especially in anoxic subsurface environments.

Ecotoxicity Profile

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[3][12] While comprehensive ecotoxicity data is limited, its methyl ester is reported to be moderately toxic to fish.[13] The lack of extensive long-term toxicity and carcinogenicity studies necessitates handling it with appropriate protective measures in a laboratory setting.[12][14]

Table 1: Hazard Classification for this compound

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | Category 2 | [3][12] |

| Serious Eye Damage/Eye Irritation | Category 2 | [3][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | [3][12] |

Experimental Protocols for Persistence Assessment

To ensure scientific integrity, protocols for assessing environmental persistence must be robust and self-validating. Here, we outline methodologies for evaluating the biodegradation and analytical quantification of 2,5-DCBA.

Protocol: Aerobic Biodegradation Screening Assay

This protocol is designed to determine if a microbial consortium from an environmental sample can degrade 2,5-DCBA. The core principle is to monitor the disappearance of the parent compound over time in a controlled environment.

Methodology:

-

Inoculum Preparation:

-

Collect soil or water samples from a site with a history of contamination (this increases the likelihood of finding adapted microbes).

-

Create a slurry by mixing 10g of soil with 90mL of sterile phosphate buffer. Shake for 2 hours.

-

Allow solids to settle, and use the supernatant as the microbial inoculum. This step enriches for microorganisms that are readily suspendable and active.

-

-

Media Preparation:

-

Prepare a sterile basal salt medium (BSM) containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, MgSO₄) but lacking a carbon source. The absence of other carbon sources ensures that any microbial growth is dependent on the degradation of the test compound.

-

Prepare a stock solution of 2,5-DCBA (e.g., 10 g/L) in a suitable solvent like methanol or by adjusting the pH with NaOH to dissolve it in water.

-

-

Experimental Setup:

-

Set up triplicate 250mL Erlenmeyer flasks for each condition:

-

Test Flasks: 100mL BSM + 2,5-DCBA (final concentration 50-100 mg/L) + 1mL inoculum.

-

Abiotic Control: 100mL BSM + 2,5-DCBA. To ensure sterility, either filter-sterilize the 2,5-DCBA solution or add a microbial inhibitor (e.g., sodium azide). This control accounts for any non-biological loss of the compound.

-

Inoculum Control: 100mL BSM + 1mL inoculum (no 2,5-DCBA). This control monitors for any background activity or contamination.

-

-

Incubate all flasks on an orbital shaker at a controlled temperature (e.g., 25-30°C) in the dark to prevent photodegradation.

-

-

Sampling and Analysis:

-

Collect samples (e.g., 1mL) from each flask at regular intervals (e.g., day 0, 2, 5, 10, 20, 30).

-

Prepare samples for analysis by centrifuging to remove biomass and filtering through a 0.22µm filter.

-

Analyze the supernatant for the concentration of 2,5-DCBA using HPLC (see Protocol 4.2).

-

-

Data Interpretation:

-

Plot the concentration of 2,5-DCBA versus time. A significant decrease in concentration in the test flasks compared to the abiotic control indicates biodegradation.

-

Caption: Experimental workflow for assessing the aerobic biodegradation of 2,5-DCBA.

Protocol: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying 2,5-DCBA in aqueous samples.[9]

Methodology:

-

Instrumentation:

-

HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase is nonpolar and effectively separates aromatic compounds like 2,5-DCBA from the polar mobile phase.

-

UV-Vis Detector set to a wavelength where 2,5-DCBA has maximum absorbance (typically around 210-230 nm).

-

-

Mobile Phase:

-

An isocratic or gradient mixture of an acidified aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

A typical starting point is a 60:40 mixture of acetonitrile to acidified water.

-

-

Calibration:

-

Prepare a series of calibration standards of 2,5-DCBA of known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L) in the mobile phase.

-

Inject each standard into the HPLC and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration. This curve must be linear (R² > 0.995) to ensure accurate quantification.

-

-

Sample Analysis:

-

Inject the prepared environmental samples (from Protocol 4.1).

-